molecular formula C18H16ClN3O2 B3008378 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-93-9

4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3008378
CAS No.: 338750-93-9
M. Wt: 341.8
InChI Key: MIIVYOOIDDKQJL-VBKFSLOCSA-N
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Description

The compound 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered lactam ring with keto-enol tautomerism. Key structural features include:

  • Position 4: A (4-chloroanilino)methylene group, introducing an electron-withdrawing chlorine atom and aromatic amine functionality.
  • Position 5: An ethoxy substituent (–OCH₂CH₃), which is electron-donating and may enhance solubility.
  • Position 2: A phenyl group contributing steric bulk and aromatic interactions.

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-24-17-16(12-20-14-10-8-13(19)9-11-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNDFNXNXOCOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H18ClN3O2C_{18}H_{18}ClN_3O_2 with a molecular weight of 345.81 g/mol. The structure features a pyrazolone core with an ethoxy group and a chloroaniline substituent, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access and catalytic activity.
  • Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways that regulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains in vitro.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects, demonstrating potential in reducing inflammation markers in animal models. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Analgesic Effects

Studies have indicated that this compound exhibits analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It may reduce pain perception through central and peripheral mechanisms.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various pyrazolone derivatives revealed that compounds similar to 4-[(4-chloroanilino)methylene]-5-ethoxy exhibited significant activity against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Inflammation Model Study :
    In a controlled animal study, the administration of this compound resulted in a marked decrease in paw edema compared to a control group. This suggests its effectiveness in modulating inflammatory responses.

Comparison with Similar Compounds

Substituent Effects at Position 5

The ethoxy group at position 5 distinguishes the target compound from analogues with varied substituents:

Compound Position 5 Substituent Key Properties Reference
Target Compound Ethoxy (–OCH₂CH₃) Likely higher solubility than CF₃ analogues; moderate electron-donating effect
Compound (5-CF₃ analogue) Trifluoromethyl (–CF₃) Strong electron-withdrawing effect; higher melting point (e.g., 222°C in )
Compound 7b Heptafluoropropyl Extreme hydrophobicity; used in fluorinated materials
Compound Methyl (–CH₃) Steric hindrance; lower polarity compared to ethoxy/CF₃

Key Insight : Ethoxy substituents balance polarity and solubility, whereas –CF₃ groups enhance thermal stability and electronegativity .

Variations at Position 4

The (4-chloroanilino)methylene group is compared to other substituents:

Compound Position 4 Substituent Impact on Structure/Activity Reference
Target Compound (4-Chloroanilino)methylene Enhanced resonance stabilization; potential bioactivity
Compound (4-Fluoroanilino)(furan-2-yl)methylene Dual aromatic systems; possible π-π stacking
Compound Triazol-4-ylmethylene Increased rigidity; potential for metal coordination
Compound (3-Pyridinylmethyl)aminomethylene Basic nitrogen for hydrogen bonding

Key Insight: Chlorine in the anilino group improves oxidative stability compared to fluorine or alkyl groups .

Physical and Spectral Properties

Compound Melting Point (°C) Notable Spectral Data (¹H NMR, IR) Reference
Target Compound Not reported Expected δ ~6.5–7.5 ppm (aromatic H), 1.3 ppm (ethoxy)
Compound 5 222 δ 8.2–7.2 ppm (aromatic H); IR C=O stretch at 1680 cm⁻¹
Compound 9b 137–138 δ 2.1 ppm (–CH₃); 19F NMR for –CF₃ absent

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